molecular formula C27H20ClN3O2S2 B12140848 (5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12140848
M. Wt: 518.1 g/mol
InChI Key: YBIKUFNBVINWMU-IWIPYMOSSA-N
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Description

The compound (5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrazole ring, a thiazolidinone ring, and various substituents that contribute to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorophenylhydrazine with acetophenone to form the pyrazole ring. This intermediate is then reacted with 4-methoxybenzyl isothiocyanate to introduce the thiazolidinone ring. The final step involves the formation of the methylene bridge through a Knoevenagel condensation reaction with an appropriate aldehyde.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

The compound (5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The nitro group on the pyrazole ring can be reduced to an amine using reducing agents such as sodium borohydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and heat.

    Reduction: Sodium borohydride, ethanol, and room temperature.

    Substitution: Nucleophiles (amines, thiols), base (sodium hydroxide), and solvent (dimethylformamide).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.

Medicine

In medicine, (5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one has shown promise as an anti-inflammatory and anticancer agent. Its interactions with cellular pathways and molecular targets are of particular interest.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s active site, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound used in similar synthetic applications.

    Acetylacetone: Another diketone used in organic synthesis.

    Benzyl acetoacetate: Used in the synthesis of various organic compounds.

Uniqueness

What sets (5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one apart is its complex structure, which allows for a wide range of chemical modifications and applications. Its combination of a pyrazole ring, thiazolidinone ring, and various substituents provides unique reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C27H20ClN3O2S2

Molecular Weight

518.1 g/mol

IUPAC Name

(5Z)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H20ClN3O2S2/c1-33-23-13-7-18(8-14-23)16-30-26(32)24(35-27(30)34)15-20-17-31(22-5-3-2-4-6-22)29-25(20)19-9-11-21(28)12-10-19/h2-15,17H,16H2,1H3/b24-15-

InChI Key

YBIKUFNBVINWMU-IWIPYMOSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)/SC2=S

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)SC2=S

Origin of Product

United States

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